![molecular formula C20H23N3O5S B2685260 N-[(3-甲氧基苯基)甲基]-N'-(1-甲基磺酰-3,4-二氢-2H-喹啉-7-基)乙酰胺 CAS No. 941983-73-9](/img/structure/B2685260.png)
N-[(3-甲氧基苯基)甲基]-N'-(1-甲基磺酰-3,4-二氢-2H-喹啉-7-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
远程磺酰化氨基喹啉
Xia 等人 (2016) 的研究重点介绍了 N-(喹啉-8-基)苯甲酰胺衍生物在 C5 位的有效远程磺酰化。此过程生成对环境无害的副产物,并利用稳定的亚硫酸钠作为硫化物来源。该方法为合成 N-(5-(苯磺酰基)喹啉-8-基)苯甲酰胺衍生物提供了一种环保的方法,具有中等到高的产率,展示了该化合物在绿色化学应用中的潜力 Xia 等人,2016。
甘氨酸位点 NMDA 和 AMPA 拮抗剂
Hays 等人 (1993) 的研究提出了 6,7-二氯-3,4-二氢-3-氧代-2-喹喔啉甲酰胺的 N-苯磺酰基和 N-甲基磺酰基衍生物作为 NMDA 受体和 AMPA 受体的甘氨酸位点的拮抗剂。这项研究有助于理解这些化合物在神经过程中的作用及其作为治疗剂的潜力 Hays 等人,1993。
利尿特性和高血压补救措施
Shishkina 等人 (2018) 探讨了 6-羟基-N-(4-甲氧基苯基)-4-氧代-2,4-二氢-1H-吡咯并[3,2,1-ij]喹啉-5-甲酰胺 (C19H16N2O4) 的强利尿特性。该化合物被认为是治疗高血压的潜在新方法,其多晶型改性提供了对其物理和化学性质的见解 Shishkina 等人,2018。
喹喔啉衍生物的抗菌活性
Mohsen 等人 (2014) 的研究重点是合成和生物评价含有酰胺部分的喹喔啉衍生物的抗菌活性。这项研究强调了该化合物在开发新的抗菌剂方面的潜力,对特定的念珠菌菌株表现出显着的活性 Mohsen 等人,2014。
PI3K 抑制剂和抗癌剂
Shao 等人 (2014) 讨论了发现 2-甲氧基-3-苯磺酰胺基-5-(喹唑啉-6-基或喹啉-6-基)苯甲酰胺作为新型 PI3K 抑制剂和抗癌剂。这项研究提供了基于生物等排体的创新结构的设计和合成的见解,为癌症治疗提供了一个有希望的途径 Shao 等人,2014。
作用机制
Target of Action
The primary target of N1-(3-methoxybenzyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is the Fatty Acid Amide Hydrolase (FAAH) enzyme . FAAH is responsible for the degradation of endocannabinoids, which are signaling molecules involved in various physiological processes .
Mode of Action
N1-(3-methoxybenzyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide interacts with FAAH by inhibiting its activity . This inhibition is time-dependent and dose-dependent, suggesting that the compound may bind to the enzyme in a manner that is either irreversible or slowly reversible .
Biochemical Pathways
By inhibiting FAAH, N1-(3-methoxybenzyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide affects the endocannabinoid system . This system includes endogenous ligands such as anandamide and 2-arachidonoylglycerol, which regulate the release of neurotransmitters . The inhibition of FAAH leads to an increase in the levels of these endocannabinoids, thereby enhancing their effects .
Pharmacokinetics
The compound’s molecular weight of 2703263 suggests that it may have favorable absorption and distribution properties
Result of Action
The inhibition of FAAH by N1-(3-methoxybenzyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide results in increased levels of endocannabinoids . This can lead to various molecular and cellular effects, including analgesic, anti-inflammatory, and neuroprotective effects . These effects are due to the role of endocannabinoids in modulating the release of neurotransmitters .
属性
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-28-17-7-3-5-14(11-17)13-21-19(24)20(25)22-16-9-8-15-6-4-10-23(18(15)12-16)29(2,26)27/h3,5,7-9,11-12H,4,6,10,13H2,1-2H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOOAOWZHVBSJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-methoxyphenyl)methyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。